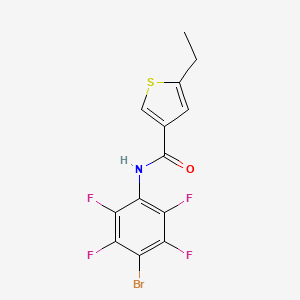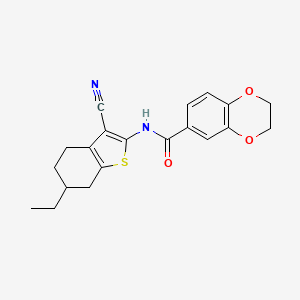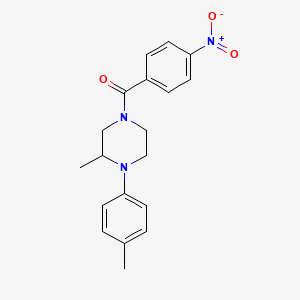![molecular formula C12H12N2O2 B4183749 N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
N-[1-(4-pyridinyl)ethyl]-2-furamide
Descripción general
Descripción
N-[1-(4-pyridinyl)ethyl]-2-furamide, commonly known as 18-MC, is a synthetic compound that belongs to the family of ibogaine analogs. It was first synthesized in the late 1990s by the research team of Stanley D. Glick and Martin E. Kuehne. 18-MC has been found to have potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 18-MC is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is involved in the regulation of calcium signaling and neurotransmitter release. By modulating the activity of this receptor, 18-MC may reduce drug-seeking behavior and alleviate symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
18-MC has been found to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in the reward pathway. It has also been found to reduce the expression of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory and neuroprotective effects. Additionally, 18-MC has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 18-MC in lab experiments is its high affinity for the sigma-1 receptor. This allows for more targeted and specific modulation of this receptor, which may lead to more effective therapeutic outcomes. Additionally, 18-MC has been shown to have a relatively low toxicity profile in animal models. However, one limitation of using 18-MC in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness.
Direcciones Futuras
There are several future directions for research on 18-MC. One area of interest is its potential therapeutic applications in the treatment of opioid addiction. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 18-MC and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 18-MC have been extensively studied in preclinical and clinical trials. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and calcium signaling. 18-MC has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. It has also been found to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-4-6-13-7-5-10)14-12(15)11-3-2-8-16-11/h2-9H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPILYMITHNICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)

![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)


![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
